3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
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Overview
Description
3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a unique combination of functional groups, including an amino group, a pyridine ring, a trifluoromethyl group, and a thieno[2,3-b]pyridine core. This compound is of interest in various fields of research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst.
Amination and Cyanation: The amino group and the cyano group can be introduced through nucleophilic substitution reactions using appropriate reagents like ammonia or cyanogen bromide (BrCN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-(pyridin-4-yl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonitrile: Similar structure but with a different thieno-pyridine fusion.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N4S/c15-14(16,17)8-5-9(7-1-3-20-4-2-7)21-13-11(8)12(19)10(6-18)22-13/h1-5H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTDHBVUMVIISM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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